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Compound of Interest

Compound Name:
N-(Tris(hydroxymethyl)methyl)-3-

aminopropanesulfonic acid

Cat. No.: B036270 Get Quote

Introduction

N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid, commonly known as TAPS, is a

zwitterionic buffer that belongs to the group of "Good's buffers".[1][2] Developed to meet the

needs of biological and biochemical research, TAPS is particularly valuable for maintaining

stable pH conditions in a moderately alkaline range.[3] With a pKa of approximately 8.4 at

25°C, its effective buffering range is pH 7.7 to 9.1.[2][4] This makes TAPS an excellent choice

for a variety of applications, including enzyme assays, where precise pH control is critical for

accurate kinetic measurements.[3][5]

Properties and Advantages of TAPS Buffer

TAPS offers several key advantages for researchers conducting enzyme kinetic assays:

Optimal pH Range: Its buffering capacity in the alkaline range (pH 7.7-9.1) is ideal for many

enzymes that exhibit optimal activity at a pH slightly above neutral, such as alkaline

phosphatase.[2][3]

Minimal Metal Ion Chelation: Unlike some other common buffers (e.g., Tris), TAPS shows a

reduced tendency to bind divalent cations.[4] This is a critical feature for assays involving

metalloenzymes or reactions where metal ions are essential cofactors, as the buffer is less

likely to interfere with the enzyme's structure or catalytic activity.
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High Solubility and Stability: TAPS is highly soluble in water and chemically stable, ensuring

consistent and reliable performance in experimental setups.[2][3] This stability is crucial for

reproducibility, especially in high-throughput screening (HTS) applications.

Low Interference: As a zwitterionic buffer, TAPS is designed to have minimal interaction with

biological macromolecules, ensuring that it does not significantly alter enzyme conformation

or inhibit activity.[3] This leads to more accurate and reliable kinetic data.

Quantitative Data Summary
The choice of buffer can significantly impact the kinetic parameters of an enzyme. The

following table summarizes a comparative study on a Mn2+-dependent dioxygenase

(BLC23O), illustrating how kinetic constants can vary between different buffers at a constant

pH.

Buffer (at pH 7.4) Km (mM) kcat (s⁻¹)
Catalytic Efficiency
(kcat/Km)
(mM⁻¹s⁻¹)

Phosphate 0.24 ± 0.01 Value not reported Value not reported

HEPES Value not reported Value not reported
0.20 higher than Tris-

HCl

Tris-HCl Value not reported 0.33 ± 0.002 Value not reported

Data adapted from a

study on BLC23O, a

Mn2+-dependent

dioxygenase.[6]

This data highlights the importance of buffer selection and optimization. While BLC23O showed

the highest substrate affinity (lowest Km) in phosphate buffer, its turnover rate (kcat) was

highest in Tris-HCl.[6] HEPES buffer provided a higher overall catalytic efficiency compared to

Tris-HCl.[6] Such variations underscore the need to empirically determine the optimal buffer for

any new enzyme-substrate system.
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Experimental Protocols and Workflows
A logical workflow is essential for reproducible enzyme kinetic assays. The following diagram

illustrates the key stages, from reagent preparation to data analysis.
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Phase 1: Preparation

Phase 2: Assay Execution

Phase 3: Data Analysis

Prepare TAPS Buffer
(e.g., 50 mM, pH 8.5)

Prepare Enzyme Stock
(in TAPS buffer)

Prepare Substrate Stock
(in appropriate solvent)

Equilibrate Plate/Cuvettes
(e.g., 25°C)

Add Buffer & Substrate
(to reaction wells)

Initiate Reaction
(add enzyme)

Monitor Reaction
(e.g., spectrophotometer)

Calculate Initial Velocity
(ΔAbsorbance / Δtime)

Plot Velocity vs. [Substrate]

Fit to Michaelis-Menten Model

Determine Km and Vmax

Click to download full resolution via product page

Caption: General workflow for an enzyme kinetic assay.
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Detailed Protocol: Alkaline Phosphatase (ALP) Assay
This protocol provides a method for determining the kinetic parameters of alkaline phosphatase

using p-nitrophenyl phosphate (pNPP) as a substrate, a common assay for which TAPS buffer

is well-suited due to the enzyme's alkaline pH optimum.

1. Materials and Reagents:

TAPS Buffer (1 M stock, pH 9.0): Dissolve TAPS powder in deionized water and adjust the

pH to 9.0 with NaOH.

Assay Buffer (50 mM TAPS, pH 9.0): Dilute the 1 M stock solution in deionized water.

Alkaline Phosphatase (ALP): Prepare a stock solution in the Assay Buffer and store on ice.

The final concentration should be determined empirically to ensure a linear reaction rate over

the desired time course.

Substrate (pNPP): Prepare a stock solution (e.g., 100 mM) in the Assay Buffer.

Stop Solution (3 M NaOH): To terminate the reaction.

Instrumentation: 96-well microplate reader or spectrophotometer capable of reading

absorbance at 405 nm.

2. Experimental Procedure:

Prepare Substrate Dilutions: Create a series of pNPP dilutions in the Assay Buffer. For a

typical Km determination, concentrations might range from 0.1 to 10 times the expected Km

value.

Set up the Reaction Plate: In a 96-well plate, add 50 µL of each pNPP dilution in triplicate.

Include wells for a "no enzyme" blank for each substrate concentration.

Temperature Equilibration: Incubate the plate at the desired reaction temperature (e.g., 25°C

or 37°C) for 5-10 minutes to ensure thermal equilibrium.[7]

Initiate the Reaction: Add 50 µL of the diluted ALP enzyme solution to each well to start the

reaction. The final volume in each well will be 100 µL.
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Monitor Product Formation: Immediately place the plate in the microplate reader and

measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes. The product, p-

nitrophenol, is yellow and absorbs at this wavelength.

Data Collection: Record the absorbance readings over time.

3. Data Analysis:

Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance vs. time.

The initial velocity is the slope of the linear portion of this curve.[7] Correct these values by

subtracting the slope from the corresponding "no enzyme" blank.

Determine Kinetic Parameters: Plot the calculated initial velocities (V₀) against the

corresponding substrate concentrations ([S]).

Fit the Data: Use non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit

the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]). This will provide

the values for Km (Michaelis constant) and Vmax (maximum velocity).

Logical Framework for Buffer Selection
Choosing the correct buffer is a critical first step in assay development. The following diagram

outlines the decision-making process, highlighting key properties that make TAPS a suitable

choice.
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Start: Need Buffer for
Enzyme Kinetic Assay

What is the enzyme's
optimal pH range?

Alkaline (pH 7.7-9.1)

 

Neutral (pH ~7.4)

 

Acidic (pH < 6.5)

 

Is the enzyme a
metalloenzyme or requires

divalent cations?

Yes

 

No

 

Consider HEPES, PIPES:
- Good for physiological pH

Consider Phosphate:
- May inhibit kinases Consider Acetate, MES

Consider TAPS:
- Good buffering at alkaline pH

- Low metal chelation

Consider Tris (use with caution):
- May chelate metals

Click to download full resolution via product page

Caption: Decision tree for selecting a biological buffer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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